molecular formula C7H7Cl2NO2S B13206464 N-(3,4-dichlorophenyl)methanesulfonamide CAS No. 17847-44-8

N-(3,4-dichlorophenyl)methanesulfonamide

Cat. No.: B13206464
CAS No.: 17847-44-8
M. Wt: 240.11 g/mol
InChI Key: NWZHHUBXSJEWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Methanesulfonamide (B31651) Chemical Space

The methanesulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for other functional groups and for its role in forming key interactions with biological targets. nih.govresearchgate.net Methanesulfonamide derivatives are integral to a wide array of therapeutic agents due to their chemical stability and their capacity to engage in hydrogen bonding. nih.gov

Academic Significance of the 3,4-Dichlorophenyl Moiety in Chemical Biology

The 3,4-dichlorophenyl group is a frequently utilized substituent in the design of biologically active molecules. Its presence can significantly modulate a compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the acidity of nearby protons and the electronic nature of the aromatic ring, potentially enhancing binding interactions with biological targets.

This moiety is a key component in a variety of compounds with demonstrated biological effects, including herbicides and therapeutic agents. For instance, compounds containing the 3,4-dichlorophenyl group have been investigated for their potential as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine. researchgate.net Furthermore, derivatives incorporating this moiety have shown activity against various cancer cell lines and as inhibitors of enzymes like monoamine oxidase-B (MAO-B). The specific 3,4-substitution pattern is often explored in SAR studies to optimize the potency and selectivity of lead compounds.

Evolution of Scholarly Inquiry on N-(3,4-dichlorophenyl)methanesulfonamide and its Analogues

The scientific investigation of this compound and its analogues is part of the broader and historical exploration of sulfonamides, which began with the discovery of their antibacterial properties in the early 20th century. Over time, the focus of sulfonamide research has expanded significantly beyond antimicrobial agents to include a vast range of therapeutic areas, including diuretics, hypoglycemic agents, and anticancer drugs.

Early research into N-aryl sulfonamides laid the groundwork for understanding the synthesis and fundamental chemical properties of these compounds. The typical synthesis of this compound involves the reaction of 3,4-dichloroaniline (B118046) with methanesulfonyl chloride. More recent synthetic advancements have explored palladium-catalyzed cross-coupling reactions to form the N-aryl bond, offering an alternative route that can avoid potentially genotoxic reagents. nih.gov

The evolution of research on analogues of this compound reflects the broader trends in medicinal chemistry. Initial studies often focused on the synthesis and basic characterization of novel compounds. As analytical and screening technologies advanced, research has shifted towards understanding the structure-activity relationships that govern their biological effects. For instance, studies on related dichlorophenyl sulfonamides have explored their potential as antibacterial agents and enzyme inhibitors. nih.gov While specific, in-depth biological studies on this compound itself are not extensively documented in publicly available literature, the investigation of its analogues provides valuable insights into the potential biological activities of this chemical scaffold.

The table below summarizes some of the key research areas and findings for compounds analogous to this compound, illustrating the scientific community's evolving interest in this class of molecules.

Research FocusKey Findings for Analogues
Anticancer Activity Derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines. For example, certain acrylamide (B121943) derivatives with a 3,4-dichlorophenyl group inhibit gastric cancer cells with IC₅₀ values in the micromolar range.
Enzyme Inhibition The sulfonamide group is a known zinc-binding group and can inhibit metalloenzymes. Analogues with the 3,4-dichlorophenyl moiety have been investigated as potential inhibitors of enzymes such as MAO-B.
Anti-inflammatory Activity Some methanesulfonamide derivatives have been evaluated for their anti-inflammatory properties, with certain compounds showing activity comparable to standard drugs in preclinical models. nih.govresearchgate.net
Antibacterial Activity N-aryl sulfonamides have been synthesized and screened for their activity against various bacterial strains. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17847-44-8

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

NWZHHUBXSJEWMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preclinical Pharmacological and Biological Activities of N 3,4 Dichlorophenyl Methanesulfonamide Analogues

In Vitro Efficacy and Potency Investigations

The in vitro assessment of N-(3,4-dichlorophenyl)methanesulfonamide analogues has uncovered significant interactions with various biological targets. These laboratory-based studies are crucial in determining the preliminary efficacy and mechanism of action of these compounds, paving the way for further preclinical development.

Enzyme Inhibition Profiling

Analogues of this compound have been evaluated against several enzymes, demonstrating a broad spectrum of inhibitory activity. For instance, certain sulfonamide derivatives have been synthesized and explored for their ability to inhibit enzymes like urease and carbonic anhydrase. nih.gov In one study, a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives were synthesized. nih.gov Among these, compound YM-1 was identified as a notable inhibitor of carbonic anhydrase, while YM-2 showed greater inhibitory action against the urease enzyme, with an IC50 value of 1.90 ± 0.02 μM. nih.gov

The inhibitory potential of these compounds extends to other critical enzymes as well. Dipeptides incorporating a sterically restricted amino acid, (E)-2,3-methanophenylalanine (ΔEPhe), have shown effective competitive inhibition of chymotrypsin. nih.gov The most potent of these, H-(2R,3S)-ΔEPhe-Phe-OMe, exhibited a Ki of 0.16 mM. nih.gov Furthermore, incubation of chymotrypsin with H-(2R,3S)-ΔEPhe-Leu-OMe resulted in its irreversible inactivation, suggesting a nucleophilic attack on the cyclopropane ring by an enzyme carboxylate group. nih.gov

CompoundTarget EnzymeInhibition Value (IC50 / Ki)
YM-2Urease1.90 ± 0.02 μM (IC50) nih.gov
H-(2R,3S)-ΔEPhe-Phe-OMeChymotrypsin0.16 mM (Ki) nih.gov

Receptor Modulation Assays

The dichlorophenyl structural motif is a key feature in several compounds designed for receptor modulation. Analogues have been developed as high-affinity ligands for dopamine receptors. For example, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (compound 29) emerged as a potent and selective antagonist for the human dopamine D3 receptor, with a Ki of 0.7 nM. nih.gov This compound was found to be nearly five times more potent as an antagonist at the D3 receptor than its lead compound, NGB 2904. nih.gov

Another analogue, LY3154207, which contains a 2,6-dichlorophenyl group, has been identified as a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.gov Additionally, research into isoxazolo[3,4-d] pyridazinones has shown them to be selective positive modulators at metabotropic glutamate receptor (mGluR) subtypes 2 and 4. nih.gov

CompoundTarget ReceptorActivityAffinity (Ki)
Compound 29Human Dopamine D3Antagonist0.7 nM nih.gov
NGB 2904Human Dopamine D3Antagonist2.0 nM nih.gov
LY3154207Human Dopamine D1Positive Allosteric ModulatorNot specified

Antimicrobial and Antiviral Activity Assessments

The therapeutic potential of this compound analogues extends to antimicrobial and antiviral applications. Substituted urea derivatives prepared by reacting 3,4-dichlorophenyl isocyanate with various amino acids and dipeptides have demonstrated significant antimycobacterial activity. nih.gov Some of these compounds inhibited the growth of Mycobacterium tuberculosis H37Rv by 80-89% at a concentration of 6.25 μM. nih.gov Furthermore, heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been tested for antimicrobial activity, with some showing high efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

In the realm of antiviral research, sulfonamide derivatives have been a significant focus. nih.gov A series of novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized, and some showed notable activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net Specifically, compounds where the sulfonamide moiety was substituted with a 4-methylphenyl or 3-chlorophenyl group exhibited around 50% TMV inhibition, comparable to the commercial agent ningnanmycin. researchgate.net The broad antiviral potential of sulfonamides is recognized, with various derivatives being investigated against a range of viruses, including HIV. nih.gov

Compound ClassTarget Organism/VirusActivity Noted
3,4-dichlorophenyl-urea derivativesMycobacterium tuberculosis H37Rv80-89% growth inhibition at 6.25 μM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesTobacco Mosaic Virus (TMV)~50% inhibition researchgate.net
4-(3,4-dichlorophenyl) derivativesVarious bacteria and fungiHigh to moderate antimicrobial activity mdpi.com

Antiproliferative and Antitumor Efficacy in Non-Human Cell Lines

Methanesulfonamide (B31651) derivatives have been synthesized and screened for their anticancer properties against various human cancer cell lines. nih.gov In one study, methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines were evaluated at a concentration of 1 x 10⁻⁵ M against cell lines such as COLO-205, HEP-2, A-549, and IMR-32, with their percentage growth inhibition being determined. nih.gov

Additionally, sulfonamide derivatives containing a thaizaole(3,4-d)isoxazole framework have shown dose-dependent cytotoxicity against MG-U87 cancer cells. nih.gov One particular derivative, YM-1, was noted for being a promising candidate for anticancer activity while showing less toxicity to healthy HEK-293 cells at a concentration of 120 μM (50.28% toxicity with an IC50 of 1.154 ± 0.317 μM) compared to the positive control. nih.gov

Cholinesterase Inhibitory Effects

Analogues containing the dichlorophenyl moiety have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. researchgate.netnih.gov A series of hybrids of tetrahydroacridine and 3,5-dichlorobenzoic acid were designed and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Most of the designed compounds showed selectivity for BuChE, with IC50 values ranging from 103 to 539 nM. researchgate.net Derivative 3b was the most potent BuChE inhibitor (IC50 = 103.73 nM) and also showed reasonable activity against AChE (IC50 = 272.33 nM). researchgate.net Conversely, derivative 3f was the most active against AChE (IC50 = 113.34 nM) while maintaining good activity towards BuChE (IC50 = 203.52 nM). researchgate.net Kinetic studies revealed that these compounds act as mixed-type inhibitors. researchgate.net

CompoundTarget EnzymeInhibitory Potency (IC50)
Derivative 3bButyrylcholinesterase (BuChE)103.73 nM researchgate.net
Derivative 3bAcetylcholinesterase (AChE)272.33 nM researchgate.net
Derivative 3fAcetylcholinesterase (AChE)113.34 nM researchgate.net
Derivative 3fButyrylcholinesterase (BuChE)203.52 nM researchgate.net

Myeloperoxidase Inhibition for Cardioprotective Research

Inflammation is recognized as a key factor in heart failure, and the enzyme myeloperoxidase (MPO) plays a role in this process. nih.gov The MPO inhibitor AZD4831 (mitiperstat) has been studied for its potential in treating heart failure by reducing inflammation. nih.gov In a phase 2a study, AZD4831 was shown to decrease myeloperoxidase activity by more than 50% from baseline in patients with heart failure. nih.gov Another MPO inhibitor, PF-1355, has been identified as a potential cardioprotective agent, capable of reducing heart damage induced by PD-1 inhibitors by inhibiting the formation of neutrophil extracellular traps (NETs). google.com While acute MPO inhibition with mitiperstat did not reduce exertional hemodynamic congestion in one study of patients with heart failure with preserved ejection fraction (HFpEF), the target engagement and tolerability warrant further investigation. nih.govnih.gov

Potassium Channel Modulation

The modulation of potassium channels is a critical mechanism for regulating cellular excitability, and compounds that interact with these channels are of significant interest in pharmacology. Analogues of this compound have been investigated for their ability to modulate potassium channel activity.

One study focused on a 1,4-dihydropyridine analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, which was identified as a novel inhibitor of ATP-sensitive potassium (KATP) channels. This compound demonstrated inhibitory activity in both vascular and urinary bladder smooth muscle cells. In contrast, a closely related analogue lacking the gem-dimethyl substituents acted as a KATP channel opener, highlighting the subtle structural requirements for channel modulation. The inhibitory analogue displaced [3H]glyburide binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, indicating a specific interaction with this regulatory component.

Another study on (4-methanesulfonamidophenoxy)propanolamines, a different class of sulfonamide-containing compounds, revealed that the incorporation of hydrophobic groups, such as chlorine atoms, enhanced potassium channel blocking activity. This suggests that the dichlorophenyl substitution pattern in this compound analogues could be a key determinant of their potassium channel modulating effects.

Table 1: Potassium Channel Modulation Activity of a Dichlorophenyl-substituted Analogue

CompoundTargetActivityIC50 / EC50Cell Type
9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedioneKATP ChannelInhibitor1.44 µM (vascular), 2.24 µM (bladder)Smooth Muscle Cells
9-(3,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedioneKATP ChannelOpener385 nMA10 Smooth Muscle Cells

In Vivo Model Evaluation in Preclinical Species

The therapeutic potential of this compound analogues has been explored in various preclinical animal models, assessing their efficacy in a range of pathological conditions.

Neuroprotective Properties in Ischemia Models

Antidepressant-Like Activity in Rodent Models

The potential antidepressant effects of sulfonamide derivatives have been investigated in rodent models of depression. A study evaluating a series of sulfonamides and sulfonyl-hydrazones in the forced swimming test in mice, a standard behavioral model for screening antidepressant activity, demonstrated that several of these compounds significantly reduced immobility time, an indicator of antidepressant-like effects researchgate.net. The most active compounds in this study were more potent than the commercial antidepressant imipramine researchgate.net. These findings suggest that the sulfonamide scaffold, a core component of this compound, is a promising starting point for the development of novel antidepressant agents. However, specific studies on analogues bearing the 3,4-dichlorophenyl substitution are needed to confirm this activity.

Table 2: Antidepressant-Like Activity of Sulfonamide Derivatives in Mice

Compound ClassTest ModelEffect
Sulfonamides and Sulfonyl-hydrazonesForced Swimming TestReduction in immobility time

Antitubercular Activity Assessment in Mycobacterial Models

Analogues of this compound have shown promise as antitubercular agents. In a study investigating new analogues of dihydropyridine (DHP), a compound featuring a 3,4-dichlorophenyl moiety at position 4 of the DHP ring demonstrated significant in vitro activity against Mycobacterium tuberculosis. This particular analogue was among the most potent compounds in the series, with a minimum inhibitory concentration (MIC) of less than 6.35 µM after 48 hours of incubation nih.gov. This finding highlights the potential of the 3,4-dichlorophenyl group in conferring antimycobacterial properties.

Table 3: In Vitro Antitubercular Activity of a Dichlorophenyl-substituted Dihydropyridine Analogue

CompoundR GroupMIC (µM/ml) 24hMIC (µM/ml) 48h
3c3,4-dichlorophenyl<6.35<6.35

Antileishmanial Activity in Experimental Models

The therapeutic potential of sulfonamide derivatives has been extended to the treatment of leishmaniasis. A study on a series of N-substituted benzenesulfonamides demonstrated both in vitro and in vivo antileishmanial activity nih.gov. Several compounds in this series displayed interesting IC50 values against various Leishmania species promastigotes and amastigotes nih.gov. Notably, one of the sulfonamides showed excellent in vivo activity, with up to 97% inhibition of parasite growth in a murine model of acute infection by L. infantum nih.gov. This indicates that the sulfonamide scaffold is a viable pharmacophore for the development of new antileishmanial drugs. While this study did not specifically test this compound, the positive results with other sulfonamides warrant further investigation into the antileishmanial properties of its analogues.

Table 4: In Vivo Antileishmanial Activity of a Benzenesulfonamide Derivative

CompoundAnimal ModelParasiteActivity
9cMurine model of acute infectionL. infantumUp to 97% inhibition of parasite growth

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound analogues are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the key molecular features responsible for their pharmacological effects.

In the context of antitubercular activity , the 3,4-dichlorophenyl group has been identified as a favorable substituent. In the dihydropyridine series, the analogue with this substitution was one of the most potent inhibitors of Mycobacterium tuberculosis growth nih.gov. This suggests that the electronic and steric properties conferred by the dichlorophenyl moiety contribute significantly to the antimycobacterial efficacy.

For antileishmanial activity , SAR studies on N-substituted benzenesulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen and the substitution pattern on the benzene (B151609) ring play a crucial role in determining the potency and selectivity against different Leishmania species nih.gov.

Influence of Dichlorophenyl Ring Substitutions on Biological Efficacy

The substitution pattern on the dichlorophenyl ring is a critical determinant of the biological activity of this compound analogues. Research into related structures, such as dichlorophenyl benzenesulfonamides, provides significant insights into these structure-activity relationships. Studies on a series of these analogues as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists have shown that the nature and position of substituents on the aromatic rings profoundly affect binding affinity and transcriptional potency. nih.gov

In these studies, it was consistently observed that electron-withdrawing groups on an associated phenyl ring (Ring A) enhanced the biological activity. Conversely, the introduction of electron-donating groups led to a decrease in efficacy. For instance, analogues featuring substitutions such as fluorine, bromine, or chlorine demonstrated stronger activity compared to those with methyl groups. nih.gov This suggests that the electronic properties of the substituents are key to molecular interaction with the target protein.

Specifically concerning the dichlorinated aniline ring (the B ring in these analogues), evidence indicates that the precise placement of chlorine atoms is crucial for high-affinity binding. Analogues with chlorine substitutions at the 3- and 5-positions of this ring showed the highest affinity and transactivation of PPARγ. nih.gov This highlights the importance of the specific 3,4-dichloro substitution pattern in the parent compound for its biological function. The presence of a bromine atom at position 4 of an adjacent benzene ring was also found to significantly increase ligand affinity, potentially by forming a halogen bond with the backbone nitrogen atom of Phe282 within the ligand-binding pocket, thereby improving packing through van der Waals interactions. nih.gov

Table 1: Influence of Phenyl Ring Substituents on PPARγ Activity in Dichlorophenyl Sulfonamide Analogues
Substituent TypeExample SubstituentsEffect on Biological ActivityReference
Electron-Withdrawing Groups-F, -Cl, -BrIncreased Potency/Affinity nih.gov
Electron-Donating Groups-CH₃ (Methyl)Diminished Potency/Affinity nih.gov
Specific Aniline Ring Substitution3,5-dichloro substitutionHighest Affinity and Transactivation nih.gov

Elucidation of Optimal Linker Characteristics and Amine Basicity

The linker connecting the this compound core to other parts of a molecule, along with the basicity of any associated amine groups, plays a pivotal role in defining the compound's pharmacological profile. The sulfonamide linker itself is noted as being critical to the activity of many biologically active analogues. nih.gov The characteristics of this linker, such as its length, flexibility, and rigidity, can be optimized to ensure proper orientation of the functional domains of the molecule within its biological target.

Linker Characteristics:

Flexibility: Flexible linkers, often rich in small or polar amino acids like glycine and serine in fusion proteins, can serve as passive spacers. Their length can be adjusted to maintain an optimal distance between molecular domains, allowing for proper folding and interaction with the target site.

Rigidity: In some cases, a more rigid linker is required. The lack of rigidity can sometimes lead to a loss of biological activity if a specific, fixed orientation of the molecular components is necessary for effective binding.

Amine Basicity: The basicity of amine functional groups within the analogues is a key factor influencing their interaction with biological targets. Basicity is a measure of the availability of the nitrogen's lone pair of electrons for forming a bond, typically with a proton. Several factors modulate the basicity of an amine:

Hybridization: The basicity of nitrogen is highest when it is sp³-hybridized (as in alkyl amines) and lowest for sp-hybridized nitrogen (as in nitriles).

Inductive Effects: The presence of nearby electron-withdrawing groups can significantly reduce the basicity of an amine by pulling electron density away from the nitrogen atom.

Conjugation: Amines where the nitrogen's lone pair is conjugated with a π-system (like in aniline) are less basic than their non-conjugated counterparts (like cyclohexylamine). This is because the lone pair is delocalized, making it less available for donation. For example, the pKaH (a measure of the conjugate acid's pKa, where a higher value means a stronger base) of aniline is 4.6, whereas for cyclohexylamine, it is 11.2.

Therefore, optimizing the biological efficacy of this compound analogues requires careful consideration of both the physical properties of the linker and the electronic properties of any integrated amine groups to ensure favorable interactions with the target receptor or enzyme.

Impact of Molecular Chirality on Biological Interactions

Molecular chirality is a fundamental consideration in pharmacology, as enantiomers of a chiral drug can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles. Although specific studies on the enantiomers of this compound analogues are not widely reported, the principles of stereoselectivity are universally applicable. Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often interact differently with the distinct three-dimensional arrangements of enantiomers.

This differential interaction arises because biological receptors and enzymes possess chiral binding sites. The binding of a small molecule to its target often requires a precise three-point attachment. One enantiomer (the eutomer) may fit perfectly into this site, leading to the desired biological response, while the other enantiomer (the distomer) may bind with lower affinity or not at all. In some cases, the distomer may bind to a different target, leading to off-target effects, or even produce an antagonistic effect at the primary target.

A well-known example illustrating the importance of sulfur-centered chirality is the proton pump inhibitor omeprazole. The racemic mixture (sold as Prilosec) was later resolved into its individual enantiomers. The (S)-enantiomer, esomeprazole (Nexium), was found to have superior clinical properties due to differences in its metabolism, leading to higher bioavailability and more consistent acid suppression. This highlights that even when the chiral center is not a carbon atom, stereochemistry can have significant pharmacological consequences.

Therefore, should any this compound analogue possess a stereocenter—either a chiral carbon in a side chain or a chiral sulfur atom in a modified sulfonamide—it is highly probable that its enantiomers would display different biological activities. The evaluation of the individual stereoisomers would be a critical step in its preclinical development to identify the eutomer and characterize the full pharmacological profile of the compound.

Systematic Modifications of Core Ring Systems and Functional Groups

Systematic modification of the core structural components of this compound, beyond simple substitutions on the existing rings, is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This involves the principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties.

Ring System Modifications: One common modification involves the replacement of the phenyl ring with a bioisosteric heterocycle. For example, a phenyl ring can often be replaced by rings such as pyridine or thiophene (B33073). This type of modification can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, potentially leading to improved interactions with the biological target or better drug-like properties. In studies of quinoxaline sulfonamides, the nature of substituents on the aromatic rings was shown to significantly influence antibacterial activity, with electron-donating groups enhancing efficacy in some cases and electron-withdrawing groups being beneficial in others, depending on the specific scaffold. mdpi.com

Functional Group Modifications: The sulfonamide functional group itself is a frequent target for modification. It is often considered a bioisostere of a carboxylic acid group and, in some contexts, can be replaced by other functionalities to modulate activity.

Sulfonamide to Carboxamide: The replacement of a sulfonamide group (-SO₂NH-) with a carboxamide group (-CONH-) is a common bioisosteric switch. A study on arylpiperazine derivatives found that this replacement had a variable impact on affinity for serotonin and dopamine receptors, indicating that the suitability of this swap is highly target-dependent. nih.gov

N-Acylsulfonamides: In other scaffolds, N-acylsulfonamides are used as carboxylic acid bioisosteres. These can, in turn, be replaced by other groups like isoxazoles or 1,2,3-triazoles to fine-tune physicochemical properties such as acidity, lipophilicity, and permeability.

These systematic modifications allow medicinal chemists to explore a wider chemical space around the core this compound scaffold, leading to the identification of new analogues with potentially superior therapeutic profiles.

Mechanistic Investigations of N 3,4 Dichlorophenyl Methanesulfonamide Action at the Molecular Level

Molecular Target Identification and Validation

There is currently a lack of publicly available scientific literature that identifies and validates specific molecular targets for N-(3,4-dichlorophenyl)methanesulfonamide. As a general principle, the mechanism of action for many sulfonamide compounds involves the inhibition of specific enzymes. The core structure, featuring a sulfonamide group linked to a dichlorinated phenyl ring, suggests potential interactions with biological macromolecules. However, without dedicated research, the precise proteins, receptors, or other cellular components that this compound binds to and modulates remain unelucidated.

Receptor Binding Dynamics and Specificity

No specific data from receptor binding assays for this compound are available in the public domain. Consequently, its binding affinity, selectivity for any particular receptor subtype, and the kinetics of its interaction (association and dissociation rates) have not been characterized. Understanding these dynamics would be crucial to determining its potential pharmacological profile, but such studies have not been published.

Enzymatic Pathway Interrogation and Inhibition Kinetics

While sulfonamides are broadly recognized as enzyme inhibitors, specific data on the enzymatic pathways affected by this compound are not available. There are no published studies detailing its inhibitory concentration (IC50) or inhibition constant (Ki) for any specific enzyme. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) also remains unknown. Research into these kinetic parameters is essential for understanding the compound's potency and mechanism of enzyme inhibition.

Cellular Pathway Modulation and Biological Readouts

Gene Expression and Transcriptomic Alterations

A search of scientific databases reveals no studies on the effects of this compound on gene expression or any transcriptomic analyses. Therefore, there is no information on which genes or cellular signaling pathways may be upregulated or downregulated upon exposure to this compound.

Cell Cycle Regulation Mechanisms

The impact of this compound on cell cycle progression has not been documented in publicly accessible research. Studies on other sulfonamide-containing compounds have shown effects on cell cycle checkpoints, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Intrabacterial Effects and Cellular Acidification Processes

There is no available research investigating the intrabacterial effects of this compound, including its potential to induce cellular acidification in bacteria. Therefore, its antimicrobial properties and the mechanisms behind any such activity are currently unknown.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization

In Vitro ADME Profiling Methodologies

In vitro ADME assays are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. mdpi.com These assays provide crucial data on a compound's potential for absorption, distribution, metabolism, and excretion.

Metabolic Stability in Hepatic Subcellular Fractions

The metabolic stability of a compound is typically assessed using hepatic subcellular fractions, such as liver microsomes or S9 fractions. nih.govresearchgate.net These fractions contain key drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. researchgate.net

The general methodology involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is monitored over time by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance of the compound allows for the calculation of in vitro intrinsic clearance (CLint), which is a measure of the inherent metabolic activity of the liver towards the compound. nih.gov This data helps in predicting the in vivo hepatic clearance and the potential for drug-drug interactions. bioivt.com

Table 1: Representative Data Table for Metabolic Stability in Human Liver Microsomes

CompoundConcentration (µM)Incubation Time (min)% RemainingHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
N-(3,4-dichlorophenyl)methanesulfonamide10Data not availableData not availableData not available
15Data not available
30Data not available
60Data not available
Control Compound10100ValueValue
15Value
30Value
60Value
This table is for illustrative purposes only. No experimental data for this compound is available.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target sites and metabolizing enzymes. taylorfrancis.commdpi.com Only the unbound fraction of a drug is pharmacologically active.

Common methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. mdpi.com In these assays, the compound is incubated with plasma, and then the bound and unbound fractions are separated and quantified. The result is typically expressed as the percentage of the drug that is bound to plasma proteins. taylorfrancis.com

Table 2: Representative Data Table for Plasma Protein Binding

CompoundPlasma SourceMethod% Protein Binding
This compoundHumane.g., Equilibrium DialysisData not available
Rate.g., Equilibrium DialysisData not available
Control CompoundHumane.g., Equilibrium DialysisValue
This table is for illustrative purposes only. No experimental data for this compound is available.

Cellular Permeability Assessments

Cellular permeability is a critical determinant of a drug's oral absorption and its ability to reach intracellular targets. The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability. scienceopen.comnih.gov Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. scienceopen.com

In this assay, the test compound is added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side of the cell monolayer. The rate of appearance of the compound on the opposite side is measured to determine the apparent permeability coefficient (Papp). nih.gov This can also reveal if a compound is a substrate for efflux transporters like P-glycoprotein. scienceopen.com

Table 3: Representative Data Table for Caco-2 Permeability

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundA -> BData not availableData not available
B -> AData not available
High Permeability ControlA -> BValueValue
B -> AValue
Low Permeability ControlA -> BValueValue
B -> AValue
This table is for illustrative purposes only. No experimental data for this compound is available.

Determination of Distribution Coefficient (Log D)

The distribution coefficient (Log D) is a measure of a compound's lipophilicity at a specific pH. It is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes. Log D is typically determined at a physiological pH of 7.4.

The shake-flask method is a common technique where the compound is partitioned between n-octanol (simulating a lipid environment) and an aqueous buffer at a specific pH. The concentrations of the compound in each phase are measured to calculate the Log D value.

Table 4: Representative Data Table for Log D Determination

CompoundpHMethodLog D
This compound7.4e.g., Shake-flaskData not available
Control Compound7.4e.g., Shake-flaskValue
This table is for illustrative purposes only. No experimental data for this compound is available.

In Vivo Pharmacokinetic Evaluation in Animal Models

In vivo pharmacokinetic studies in animal models, such as rats, are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies provide key parameters like bioavailability, clearance, volume of distribution, and half-life.

Oral Bioavailability Studies

Oral bioavailability (F%) is the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. To determine oral bioavailability, the compound is administered both intravenously (IV) and orally (PO) to animal models, typically rats, in separate experiments.

Blood samples are collected at various time points after administration, and the plasma concentrations of the drug are measured. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute oral bioavailability is then calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Table 5: Representative Data Table for Oral Bioavailability in Rats

CompoundDose (mg/kg)RouteAUC (ng·h/mL)T½ (h)Cmax (ng/mL)Tmax (h)Oral Bioavailability (F%)
This compoundValueIVData not availableData not availableData not availableData not availableData not available
ValuePOData not availableData not availableData not availableData not available
Control CompoundValueIVValueValueValueValueValue
ValuePOValueValueValueValue
This table is for illustrative purposes only. No experimental data for this compound is available.

Despite a comprehensive search of publicly available scientific literature, no specific preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound was found.

Detailed research findings regarding the systemic clearance rates, apparent volume of distribution, excretion pathway characterization, or its interactions with drug-metabolizing enzymes and transporters for this particular chemical compound are not available in the public domain.

Similarly, searches for data on structurally analogous compounds, such as N-(3,5-dichlorophenyl)succinimide, yielded some information on metabolic pathways and excretion in preclinical species but did not provide the specific quantitative data required for systemic clearance or volume of distribution as outlined in the request.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for this compound.

Computational and Theoretical Chemistry Applications in N 3,4 Dichlorophenyl Methanesulfonamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential therapeutic agents.

Molecular docking simulations are employed to model the interaction between a ligand, such as a derivative of N-(3,4-dichlorophenyl)methanesulfonamide, and its biological target. For instance, in a study of compounds structurally related to this compound, docking was used to investigate potential anticancer properties. One such study focused on 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govoxazin-4-one, a compound containing the same 3,4-dichlorophenyl moiety, against the enzyme Methionyl-tRNA synthetase (MetRS), a target for anticancer agents. pjps.pk

The analysis of the docking results reveals the specific interactions that stabilize the ligand within the protein's active site. These interactions typically include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to binding.

Pi-stacking and Pi-alkyl Interactions: Aromatic rings on the ligand can interact with aromatic residues on the protein or with alkyl groups.

In the case of the 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govoxazin-4-one, docking into the active site of Methionyl-tRNA Synthetase (PDB ID: 1PG2) helps to elucidate how the dichlorophenyl group and the benzoxazinone (B8607429) core fit within the binding pocket and interact with key amino acid residues. pjps.pk This type of analysis is fundamental for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

A primary output of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is calculated using scoring functions, which are mathematical models that estimate the free energy of binding. researchgate.net A lower, more negative score typically indicates a stronger and more favorable binding interaction. researchgate.net

There are several types of scoring functions, each with different methodologies:

Force-Field-Based: These functions use classical mechanics parameters to calculate van der Waals and electrostatic interaction energies.

Empirical: These functions are derived from fitting experimental binding data and use weighted terms for different types of interactions like hydrogen bonds, hydrophobic effects, and rotational entropy.

Knowledge-Based: These functions are based on statistical potentials derived from the frequency of atom-pair contacts observed in experimental protein-ligand complex structures. github.io

In the study of the related compound 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govoxazin-4-one, the docking score was calculated to be -76.04 Kcal/mol against Methionyl-tRNA Synthetase. pjps.pk Such quantitative predictions are vital for virtual screening campaigns, where large libraries of compounds are computationally docked and ranked based on their predicted binding affinities to identify promising candidates for further experimental testing. nih.gov

Table 1: Molecular Docking Results for a Structurally Related Compound
CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govoxazin-4-oneMethionyl-tRNA Synthetase1PG2-76.04

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a protein-ligand complex behaves in a more realistic, dynamic environment, complementing the static picture provided by molecular docking. mdpi.com

Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex. researchgate.net A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation.

A stable system is typically characterized by a low and converging RMSD value, indicating that the complex has reached equilibrium and the ligand remains securely bound within the active site. researchgate.netresearchgate.net Conversely, a continuously increasing or highly fluctuating RMSD might suggest that the complex is unstable and the ligand may be dissociating from the binding pocket. These simulations confirm whether the interactions predicted by docking are maintained over time in a dynamic, solvated environment. researchgate.net

High RMSF values indicate regions of high flexibility, such as loops or the N- and C-termini of the protein, while low RMSF values correspond to more rigid regions, like alpha-helices and beta-sheets within the protein core. nih.gov Analyzing the RMSF of the protein's active site residues can reveal how they adapt to the presence of the ligand. researchgate.net Similarly, the RMSF of the ligand itself can show which parts of the molecule are more mobile and which are rigidly held in place by interactions with the protein. This information is valuable for understanding the entropic contributions to binding and for identifying opportunities to modify the ligand to improve its binding affinity by reducing conformational flexibility. uq.edu.au

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov Unlike the classical mechanics approach of molecular docking and MD, DFT is based on the principles of quantum mechanics, allowing for the detailed study of chemical reactivity, molecular orbitals, and electrostatic potential. researchgate.net

DFT calculations are used to optimize the molecular geometry of this compound and to determine its electronic properties. Key parameters derived from these calculations include:

Molecular Geometry: DFT provides precise bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy conformation. nih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This map is crucial for understanding and predicting sites for electrophilic and nucleophilic attack and for rationalizing intermolecular interactions, such as hydrogen bonding. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For this compound, Density Functional Theory (DFT) calculations can be employed to determine these values. The analysis of related sulfonamide and dichlorophenyl-containing compounds suggests that the dichlorophenyl ring and the sulfonamide group significantly influence the electronic properties. biointerfaceresearch.comnih.gov

The HOMO is typically localized over the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl group. biointerfaceresearch.com This distribution facilitates intramolecular charge transfer, a property that can be crucial for the molecule's biological activity. nih.gov

Table 1: Calculated Quantum Chemical Parameters for a Representative Sulfonamide Derivative

Data is illustrative and based on typical values for similar aromatic sulfonamides calculated using DFT methods. irjweb.comdergipark.org.tr

Characterization of Noncovalent Interactions

Noncovalent interactions are crucial in determining the crystal packing of this compound and its interactions with biological targets. researchgate.net These weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking, govern the supramolecular assembly of the molecule in the solid state.

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This allows for the formation of strong intermolecular N-H···O hydrogen bonds, which often lead to the creation of dimeric structures or extended chains in the crystal lattice. researchgate.netnih.gov

Halogen Bonds: The chlorine atoms on the dichlorophenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules (Cl···O/N). nih.gov These interactions, though weaker than hydrogen bonds, play a significant role in the directional packing of molecules in the crystal.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed picture of the packing environment. nih.gov

Table 2: Common Noncovalent Interactions in Aromatic Sulfonamides

Distances are generalized from crystallographic data of related sulfonamide structures. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com It helps in predicting the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions. researchgate.net

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the chlorine atoms. These regions are susceptible to electrophilic attack. nih.gov

Positive Potential (Blue): Located around the hydrogen atom of the N-H group, making it the primary site for nucleophilic attack and hydrogen bond donation. nih.gov

Neutral Potential (Green): Generally found over the carbon framework of the aromatic ring and the methyl group.

This visualization is crucial for understanding how the molecule might interact with a biological receptor, where complementary electrostatic regions on the protein and ligand surfaces guide the binding process. deeporigin.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of intramolecular interactions, such as charge transfer and hyperconjugation. wisc.edu

In this compound, NBO analysis can reveal:

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. A key interaction would be the delocalization from the lone pairs of the nitrogen atom into the antibonding orbitals of the adjacent S=O bonds.

Hybridization and Bond Character: NBO analysis determines the hybridization of atomic orbitals and the polarization of chemical bonds, offering insights into their covalent or ionic character. wikipedia.org

Table 3: Illustrative NBO Donor-Acceptor Interactions

Values are representative for analogous donor-acceptor interactions in similar molecular frameworks. researchgate.net

Virtual Screening Methodologies for Novel Candidate Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov If this compound is identified as a hit compound with desirable activity, VS can be employed to find novel candidates with potentially improved properties.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: A pharmacophore model of this compound would be created, defining the essential spatial arrangement of its chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). This model is then used as a 3D query to search compound databases for molecules that match these features. researchgate.netresearchgate.net

Similarity Searching: This involves searching a database for molecules that have a high degree of structural similarity to the known active compound, this compound.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which can be obtained experimentally (X-ray crystallography, NMR) or computationally (homology modeling).

Molecular Docking: This is the most common SBVS method. It involves computationally placing candidate molecules from a database into the binding site of the target protein and scoring their binding affinity. nih.govmdpi.com This allows for the ranking of thousands or millions of compounds to select a smaller, enriched set for experimental testing.

Homology Modeling for Unresolved Protein Structures

When the experimental 3D structure of a protein target for this compound is unavailable, homology (or comparative) modeling can be used to generate a reliable 3D model. uniroma1.it This method is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov The quality and accuracy of the resulting model are highly dependent on the sequence identity between the target protein and the template structure. nih.gov

The process of homology modeling involves several key steps: nih.govslideshare.net

Template Identification: The first step is to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more homologous proteins (templates) with a high degree of sequence similarity to the target protein.

Sequence Alignment: The amino acid sequence of the target protein is carefully aligned with the sequence of the selected template(s). The accuracy of this alignment is critical for the quality of the final model.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues are copied from the template, and the structures of non-conserved loops and side chains are modeled separately.

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. Finally, the quality of the model is assessed using various validation tools to ensure it has realistic stereochemical properties.

Once a validated homology model of the target protein is obtained, it can be used for structure-based drug design applications, such as molecular docking studies, to investigate the binding mode of this compound and to perform virtual screening for new inhibitors. uniroma1.itplos.org

Table 4: Compound Names Mentioned in the Article

Analytical Methodologies for N 3,4 Dichlorophenyl Methanesulfonamide Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the initial identification and structural confirmation of newly synthesized N-(3,4-dichlorophenyl)methanesulfonamide. Each technique probes different aspects of the molecule's quantum mechanical states.

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For N-(substituted phenyl)-methanesulfonamides, characteristic absorption bands confirm the presence of key structural motifs. znaturforsch.comresearchgate.net

The N-H stretching vibration is typically observed in the range of 3298–3232 cm⁻¹. The sulfonamide group (SO₂) gives rise to two distinct, strong absorption bands: an asymmetric stretching vibration between 1331–1317 cm⁻¹ and a symmetric stretching vibration in the 1157–1139 cm⁻¹ region. znaturforsch.comresearchgate.net Furthermore, the S-N stretching vibration can be identified in the 926–833 cm⁻¹ range. znaturforsch.comresearchgate.net These specific absorption frequencies provide strong evidence for the presence of the methanesulfonamide (B31651) group and its linkage to the dichlorophenyl ring.

Table 1: Characteristic IR Absorption Frequencies for N-(substituted phenyl)-methanesulfonamides

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch 3298 – 3232 Medium-Strong
SO₂ Asymmetric Stretch 1331 – 1317 Strong
SO₂ Symmetric Stretch 1157 – 1139 Strong

Data sourced from general studies on N-(substituted phenyl)-methanesulfonamides. znaturforsch.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. Studies on a series of N-(substituted phenyl)-methanesulfonamides, including the 3,4-dichloro derivative, have allowed for the complete assignment of their NMR spectra. znaturforsch.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ Varies Varies
Aromatic CH Varies Varies
Aromatic C-Cl - Varies

Note: Specific experimental shift values for this compound are determined by analysis within a series of related compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the compound's molecular formula (C₇H₇Cl₂NO₂S). The experimentally measured exact mass can be compared to the theoretically calculated mass, providing definitive confirmation of the compound's identity and purity.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods confirm the molecular formula and connectivity, X-ray crystallography provides an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise spatial coordinates of each atom.

X-ray crystallography provides precise data on bond lengths, bond angles, and, crucially, torsion angles. Torsion angles (or dihedral angles) describe the rotation around a single bond and define the molecule's conformation. chemistrysteps.com For this compound, a key parameter is the C-S-N-C torsion angle, which describes the orientation of the methanesulfonyl group relative to the dichlorophenyl ring. nih.gov

The conformation around the S-N bond can be described using terms such as gauche or anti. saskoer.calibretexts.org In related N-(aryl)arylsulfonamides, the conformation is often bent at the sulfur atom, with specific torsion angles indicating whether the arrangement is trans or gauche with respect to the S=O bonds. nih.govnih.gov This conformational analysis is essential for understanding the molecule's shape and how it influences crystal packing and potential intermolecular interactions. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the analysis of this compound, providing reliable means to separate the compound from impurities, starting materials, and by-products generated during its synthesis.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for the qualitative monitoring of reaction progress and the preliminary assessment of the purity of this compound. The principle of separation involves the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

In a typical application, a silica (B1680970) gel plate is used as the stationary phase. The compound, dissolved in a suitable solvent, is spotted onto the plate, which is then placed in a sealed chamber containing a mobile phase. For sulfonamides, common mobile phase systems include mixtures of nonpolar and polar solvents, such as chloroform (B151607) and tert-butanol (B103910) (e.g., in an 80:20 v/v ratio). The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their affinity for the stationary versus the mobile phase.

After development, the separated spots are visualized. Since this compound may not be colored, visualization is often achieved under UV light (254 nm) if the compound is UV-active, or by spraying the plate with a visualizing agent. A common reagent for sulfonamides is fluorescamine, which reacts with primary or secondary amines (if present after potential hydrolysis) or the sulfonamide moiety itself under certain conditions to produce fluorescent spots visible under UV light. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compound relative to a standard.

Table 1: Representative TLC Data for Sulfonamide Separation This table presents illustrative data based on typical sulfonamide analysis to demonstrate the separation principle.

Compound Mobile Phase System Relative Retention Factor (RRf)*
Sulfapyridine (Internal Standard) Chloroform:tert-butanol (80:20 v/v) 1.00
Sulfathiazole Chloroform:tert-butanol (80:20 v/v) 0.88
Sulfamethazine Chloroform:tert-butanol (80:20 v/v) 1.27
Sulfadimethoxine Chloroform:tert-butanol (80:20 v/v) 1.43
This compound Chloroform:tert-butanol (80:20 v/v) Hypothetical Value

\Relative to Sulfapyridine. Data adapted from typical sulfonamide analysis procedures.*

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for sulfonamide analysis.

In this method, the compound is separated on a nonpolar stationary phase, typically a C18 column, using a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities. The mobile phase typically consists of an aqueous component (often containing an acid like acetic acid or phosphoric acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol.

An aliquot of the sample solution is injected into the HPLC system. As the mobile phase flows through the column, the compound and its impurities are separated based on their hydrophobic interactions with the stationary phase. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the compound exhibits maximum absorbance. The retention time (the time it takes for the compound to elute from the column) is a characteristic parameter for identification, while the peak area is proportional to the concentration, allowing for accurate quantification.

Table 2: Example HPLC Method Parameters for Sulfonamide Analysis This table outlines a typical gradient elution program for the analysis of this compound.

Method parameters adapted from established sulfonamide analysis protocols.

Advanced Biological Assay Methods

To understand the biological relevance of this compound, a variety of advanced in vitro assays are employed. These methods move beyond simple characterization to probe the compound's functional effects on biological systems.

Cell-based functional assays are critical for evaluating the biological activity of this compound in a physiologically relevant context. These assays can measure a wide range of cellular responses, including cytotoxicity, cell proliferation, and changes in specific signaling pathways.

A common initial screen is a cytotoxicity assay, which determines the concentration at which the compound induces cell death. For example, the MTT assay or ATP-based viability assays are used. In these assays, a chosen cell line (e.g., a cancer cell line like MCF7 for anti-cancer screening) is cultured in multi-well plates and treated with a range of concentrations of the compound. After an incubation period, a reagent is added that is converted into a detectable product by viable cells. The amount of product, measured by absorbance or luminescence, correlates with the number of living cells. The results are used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 3: Illustrative Cytotoxicity Data for a Test Compound on MCF7 Cells This table shows hypothetical results from a cell viability assay to determine the IC₅₀ value.

Compound Concentration (µM) % Cell Viability
0.1 98.5
1 92.1
5 75.4
10 51.2
25 22.8
50 8.3
Calculated IC₅₀ ~10 µM

Data are representative of a typical dose-response experiment.

Enzymatic inhibition assays are performed to determine if this compound can specifically inhibit the activity of a particular enzyme, which can reveal its mechanism of action. The sulfonamide scaffold is known to be a key component in inhibitors of various enzymes, such as carbonic anhydrases, aromatase, and urease.

The assay principle involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, typically by monitoring the formation of a product or the depletion of a substrate using a spectrophotometric or fluorometric method. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the compound to the rate of an untreated control. By testing a range of compound concentrations, an IC₅₀ value can be determined, quantifying the compound's potency as an inhibitor of that specific enzyme.

Table 4: Example Enzymatic Inhibition Data for Novel Sulfonamide Derivatives Against LSD1 This table shows IC₅₀ values for various sulfonamide compounds against the enzyme LSD1 to illustrate the type of data generated.

Compound Target Enzyme IC₅₀ (µM)
Compound J1 LSD1 82.46
Compound J2 LSD1 45.31
Compound J5 LSD1 22.84
Compound J7 LSD1 11.57

Data sourced from a study on novel sulfonamide hybrids as LSD1 inhibitors.

Transcriptomic profiling, particularly using RNA sequencing (RNA-Seq), provides a global, unbiased view of the changes in gene expression within a cell population following treatment with this compound. This powerful technique can help elucidate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of response or toxicity.

The experimental workflow involves treating a relevant cell culture model with the compound for a specified time. Total RNA is then extracted from both treated and untreated (control) cells. This RNA is converted to a library of cDNA fragments, which is then sequenced using a next-generation sequencing (NGS) platform. The resulting sequence reads are mapped to a reference genome to quantify the expression level of every gene.

Bioinformatic analysis is then performed to identify differentially expressed genes (DEGs)—genes that are significantly upregulated or downregulated in the treated cells compared to the controls. Further pathway analysis can reveal which biological processes and signaling pathways (e.g., apoptosis, cell cycle, sulfur metabolism) are perturbed by the compound, providing deep mechanistic insights.

Table 5: Hypothetical List of Differentially Expressed Genes Following Compound Treatment This table provides an example of the output from an RNA-Seq experiment, showing genes whose expression is altered by a compound.

Gene Symbol Regulation Fold Change Associated Pathway
CASP3 Upregulated +4.5 Apoptosis
CDKN1A Upregulated +3.2 Cell Cycle Regulation
BCL2 Downregulated -2.8 Apoptosis
CCND1 Downregulated -3.7 Cell Cycle Regulation
FOLR1 Upregulated +6.4 Folate Metabolism

Gene list is illustrative of typical findings in transcriptomic studies of drug compounds.

Future Directions and Emerging Research Avenues for N 3,4 Dichlorophenyl Methanesulfonamide

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of N-(3,4-dichlorophenyl)methanesulfonamide is a key avenue for future research, aiming to improve potency, selectivity, and pharmacokinetic properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) of the sulfonamide scaffold. drugdesign.org By systematically modifying the core structure, researchers can probe interactions with biological targets and optimize for desired therapeutic effects. drugdesign.org

Key strategies in the rational design of new analogues include:

Systematic Homologation and Substitution: Altering the dichlorophenyl ring with different substituents (e.g., methyl, methoxy (B1213986), or other halogen groups) can significantly impact biological activity. rsc.org Studies on other sulfonamides have shown that the position and nature of these substituents can influence interactions within the target's binding pocket. nih.govnih.gov For instance, introducing bulkier or more hydrophobic groups might enhance binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the dichlorophenyl or methanesulfonamide (B31651) moieties with other chemical groups that retain similar steric and electronic properties (bioisosteres) can lead to novel compounds with improved characteristics. mdpi.com For example, the sulfonamide group itself can serve as a bioisostere for a carboxylic group, offering advantages in drug design. mdpi.com The 1,3,4-oxadiazole (B1194373) heterocycle is another example of a bioisostere for amides and esters that can enhance pharmacological activity through hydrogen-bonding interactions. nih.gov

Linker Modification: In analogues where the sulfonamide core is linked to another pharmacophore, the nature and length of the linker are critical. Studies on other complex molecules have shown that even subtle changes, such as modifying an alkyl chain or introducing a more rigid linker like a trans-butenyl group, can optimize binding affinity and selectivity. nih.gov

Design StrategyStructural Modification ExampleObserved Impact on Activity (from related sulfonamides)Potential Application for this compound
Substitution AnalysisReplacing chloro groups with methyl or methoxy groups on the phenyl ring. rsc.orgCan lead to the most effective inhibitors for specific targets (e.g., hCA IX and XII). rsc.orgTo enhance selectivity and potency against specific enzyme targets.
Scaffold HoppingReplacing a benzene (B151609) ring with a naphthalene (B1677914) or thiophene (B33073) ring system. nih.govProbes the effect of different ring systems on binding and activity. nih.govTo explore novel binding modes and potentially overcome resistance.
Linker ModificationSubstituting an amide linker for a sulfonamide linker. nih.govAlters binding and activity by changing the hydrogen-bonding capacity. nih.govTo fine-tune the orientation and interaction with the target protein.
Bioisosteric ReplacementUtilizing a 1,3,4-oxadiazole nucleus as a bioisostere for amide/ester groups. nih.govIncreases lipophilicity and hydrogen-bonding interactions, enhancing pharmacological activity. nih.govTo improve pharmacokinetic properties such as membrane permeability.

Integration of Multi-Omics Approaches in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, integrating multi-omics technologies in preclinical research is essential. nih.gov These high-throughput methods allow for a systems-level view of molecular changes induced by the compound, moving beyond single-target interactions. nih.govfrontiersin.org This approach can elucidate mechanisms of action, identify biomarkers for efficacy, and predict potential resistance pathways. nih.govtechscience.com

The primary omics technologies and their applications include:

Genomics: Identifies genetic variations that may influence an individual's response to the drug, paving the way for personalized medicine.

Transcriptomics: Analyzes changes in gene expression (RNA levels) following treatment, revealing the cellular pathways that are modulated by the compound. nih.gov This can help to understand the downstream effects of target engagement.

Proteomics: Studies the entire set of proteins in a cell or tissue, including post-translational modifications. This is crucial for confirming that changes in gene expression translate to functional protein changes and for identifying the direct protein targets of the compound.

Metabolomics: Investigates the global profile of metabolites, providing a functional readout of the cellular state. This can reveal how the compound alters cellular metabolism, which is a hallmark of many diseases.

By integrating data from these different layers, researchers can construct detailed models of the drug's impact on cellular networks. nih.gov For instance, combining transcriptomic and proteomic data can confirm whether observed changes in gene expression lead to corresponding changes in protein levels, providing a more robust understanding of the cellular response.

Omics TechnologyPrimary Data GeneratedApplication in Preclinical Research for this compound
GenomicsDNA sequence, genetic variations (SNPs, mutations). researchgate.netIdentify patient populations most likely to respond to treatment based on their genetic makeup.
TranscriptomicsmRNA expression levels. nih.govUncover the mechanism of action by identifying up- or down-regulated genes and pathways.
ProteomicsProtein expression levels and post-translational modifications. wustl.eduValidate drug targets and understand off-target effects by observing changes in the proteome.
MetabolomicsLevels of small molecule metabolites. frontiersin.orgAssess the functional impact of the drug on cellular processes and identify biomarkers of response.
Multi-Omics IntegrationCombined analysis of genomic, transcriptomic, proteomic, and metabolomic data. nih.govBuild comprehensive models of drug action and resistance to guide the development of next-generation analogues.

Advancements in Computational Drug Design for Sulfonamide Scaffolds

Computational drug design is a cornerstone for the future development of this compound analogues. mdpi.com These in silico techniques accelerate the drug discovery process by predicting the properties of novel molecules before they are synthesized, saving significant time and resources. nih.gov For the sulfonamide scaffold, a variety of computational tools are being employed to refine and optimize new chemical entities. mdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For new analogues of this compound, docking studies can estimate binding affinity and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. mdpi.comexcli.de This helps in prioritizing which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing 2D and 3D-QSAR models for sulfonamide derivatives, researchers can predict the activity of new designs and identify the key structural features that are essential for potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time. researchgate.net This can confirm the stability of the binding predicted by docking and reveal how the compound might alter the protein's conformation, which is crucial for its function. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov Predicting factors like oral bioavailability and potential toxicity early in the design phase is critical for developing viable drug candidates. researchgate.net

These computational methods, when used in an iterative cycle with chemical synthesis and biological testing, create a powerful engine for the discovery of next-generation sulfonamide-based therapeutics.

Computational MethodPrimary FunctionApplication in Designing Sulfonamide Analogues
Molecular DockingPredicts binding conformation and affinity of a ligand to a receptor. documentsdelivered.comTo screen virtual libraries of analogues and prioritize candidates based on predicted binding energy. nih.gov
3D-QSAR (e.g., CoMFA, CoMSIA)Relates the 3D properties of molecules to their biological activity. nih.govTo guide the design of more potent inhibitors by identifying favorable and unfavorable steric and electrostatic regions. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time. researchgate.netTo assess the stability of the ligand-protein complex and understand the dynamic nature of their interaction. researchgate.net
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of a compound. nih.govTo filter out compounds with poor drug-like properties early in the discovery pipeline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.